Methyl 2-chloro-1H-benzimidazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloro-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTUYGJVCPXGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-1H-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol to form the desired product . The reaction conditions often include the use of catalysts such as copper chloride (CuCl) and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) to achieve good yields .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are utilized.
Major Products Formed:
- Substituted benzimidazoles
- Oxidized or reduced benzimidazole derivatives
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
Anticancer Applications
Methyl 2-chloro-1H-benzimidazole-5-carboxylate exhibits significant anticancer activity, making it a candidate for further research in oncology.
Case Studies
- Breast Cancer : Research has demonstrated that this compound displays significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating substantial inhibition of cell proliferation.
- Cervical Cancer : The compound has been reported to cause G2-M phase arrest followed by cell death in cervical cancer cells, highlighting its effectiveness in targeting specific cancer types .
Antimicrobial Properties
Beyond its anticancer applications, this compound has demonstrated promising antimicrobial activity.
- Broad Spectrum Activity : The compound has been evaluated against various bacterial strains and fungi, showing efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .
Research Findings
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial effects. For instance, compounds synthesized from benzimidazole structures have shown potent activity against multiple microbial strains .
Drug Development Potential
This compound is being explored as a lead compound for the development of new pharmaceutical agents.
Pharmaceutical Applications
Mechanism of Action
The mechanism of action of methyl 2-chloro-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Benzimidazole derivatives vary widely based on substituent type and position. Key structural analogs and their distinguishing features are summarized below:
| Compound Name | Substituents | Key Structural Differences | Biological Implications |
|---|---|---|---|
| Methyl 2-chloro-1H-benzimidazole-5-carboxylate | Cl (2-position), COOMe (5-position) | Balanced electrophilicity and lipophilicity | High anticancer activity |
| 2-Methyl-1H-benzimidazole-5-carboxylic acid | Me (2-position), COOH (5-position) | Lacks Cl; carboxylic acid reduces lipophilicity | Moderate antimicrobial activity |
| Methyl 5-chloro-2-mercapto-1-methyl-1H-benzimidazole-6-carboxylate | Cl (5), SH (2), Me (1), COOMe (6) | Mercapto group introduces thiol reactivity | Enhanced reactivity in redox environments |
| 2-Amino-1H-benzimidazole-5-carboxylic acid | NH₂ (2), COOH (5) | Amino group increases hydrogen bonding | Potential for enzyme inhibition |
Key Observations :
- The chlorine atom at the 2-position in the target compound enhances electrophilicity, favoring interactions with nucleophilic residues in biological targets (e.g., cysteine thiols in enzymes) .
- Methyl carboxylate at the 5-position improves solubility in organic solvents compared to carboxylic acid analogs, aiding in drug formulation .
Positional Isomerism and Bioactivity
The position of substituents significantly impacts biological activity. For example:
| Compound Name | Substituent Positions | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Cl (2), COOMe (5) | High | Moderate |
| Methyl 2-chloro-1H-benzimidazole-6-carboxylate | Cl (2), COOMe (6) | Moderate | Low |
| Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzimidazole-5-carboxylate | Cl (6), thioether (2) | Moderate | High (broad-spectrum) |
Key Findings :
- Position 5 carboxylates (target compound) exhibit higher anticancer activity than positional isomers (e.g., 6-carboxylate), likely due to optimized steric interactions with target proteins .
- Thioether-linked derivatives (e.g., ) show enhanced antimicrobial activity, attributed to sulfur's role in disrupting microbial membranes .
Functional Group Modifications
Replacing the chlorine or ester group alters chemical and biological profiles:
| Modification Type | Example Compound | Effect on Properties |
|---|---|---|
| Chlorine Replacement | Methyl 2-methyl-1H-benzimidazole-5-carboxylate | Reduced electrophilicity; lower bioactivity |
| Ester Hydrolysis | 2-Chloro-1H-benzimidazole-5-carboxylic acid | Increased polarity; reduced cell permeability |
| Addition of Mercapto | Methyl 5-chloro-2-mercapto-1H-benzimidazole-6-carboxylate | Enhanced metal chelation and redox activity |
Critical Insight : The chlorine atom and methyl ester in the target compound create a synergistic balance between reactivity and bioavailability, making it a more potent therapeutic candidate than analogs with alternative substituents .
Biological Activity
Methyl 2-chloro-1H-benzimidazole-5-carboxylate (MCBC) is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of MCBC, highlighting its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Target Interactions
MCBC primarily targets cancer cells, exhibiting significant anticancer properties. The mechanism of action involves interactions with multiple biochemical pathways, often linked to the inhibition of cell proliferation. Benzimidazole derivatives, including MCBC, are known to act as inhibitors of topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to the disruption of cancer cell growth and survival .
Biochemical Pathways
The interactions of MCBC with cellular targets involve various mechanisms:
- DNA Intercalation : The compound can intercalate into DNA strands, leading to structural alterations that prevent replication.
- Enzyme Inhibition : MCBC has been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases .
- Epigenetic Modulation : Some studies suggest that benzimidazole derivatives may also function as epigenetic regulators, influencing gene expression related to cell cycle and apoptosis .
Anticancer Activity
Research has demonstrated that MCBC exhibits potent antiproliferative effects against various cancer cell lines. For instance:
- MDA-MB-231 Cell Line : MCBC showed significant inhibition with an IC50 value indicating effective concentrations required to reduce cell viability .
- Mechanistic Studies : Studies indicate that the anticancer activity is correlated with the substitution pattern around the benzimidazole nucleus, which influences its lipophilicity and ability to penetrate lipid membranes .
Antimicrobial Properties
In addition to its anticancer activity, MCBC has been evaluated for its antimicrobial properties:
- Antibacterial Activity : It has shown moderate activity against Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli were reported in studies assessing similar benzimidazole derivatives .
- Antifungal Activity : MCBC also demonstrated antifungal activity against strains like Candida albicans, suggesting a broad spectrum of action that could be beneficial in treating infections in immunocompromised patients .
Research Findings and Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of MCBC and related compounds:
Q & A
Basic: What synthetic strategies are optimal for preparing Methyl 2-chloro-1H-benzimidazole-5-carboxylate?
Answer:
The synthesis typically involves cyclization of a substituted diamine precursor with a carbonyl source. For example:
- Route A: React 4-chloro-3-nitrobenzoic acid methyl ester with o-phenylenediamine derivatives under reductive conditions (e.g., Na₂S₂O₅ in DMF), followed by chlorination at the 2-position using POCl₃ .
- Route B: Direct cyclocondensation of methyl 5-amino-2-chlorobenzoate with formamide derivatives under acidic conditions .
Key Considerations: - Control reaction temperature (80–120°C) to avoid decarboxylation.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect C=O stretch (~1700 cm⁻¹) and N-H stretch (~3400 cm⁻¹) .
- X-ray Crystallography: Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). The chloro and ester groups influence hydrogen-bonding patterns (e.g., N-H···O interactions) .
Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions?
Answer:
- Step 1: Validate purity via HPLC or elemental analysis to rule out impurities.
- Step 2: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or dynamic processes.
- Step 3: Use X-ray crystallography to confirm solid-state conformation, which may differ from solution-phase structures .
Advanced: How does the 2-chloro substituent influence the compound’s reactivity and intermolecular interactions?
Answer:
- Electronic Effects: The electron-withdrawing chloro group reduces electron density at N1, making the benzimidazole ring less nucleophilic. This impacts metal coordination or electrophilic substitution reactions.
- Hydrogen Bonding: The chloro group can participate in weak C-H···Cl interactions, while the ester carbonyl acts as a hydrogen-bond acceptor. Graph set analysis (e.g., Etter’s rules) reveals motifs like for N-H···O bonds in crystals .
Advanced: What methodologies are recommended for evaluating its biological activity (e.g., antimicrobial, anticancer)?
Answer:
- In vitro Assays:
- Antimicrobial: Test against Gram-positive/negative bacteria (MIC via broth microdilution).
- Anticancer: Screen in cancer cell lines (e.g., MTT assay) and compare with controls like 5-fluorouracil.
- Structure-Activity Relationship (SAR): Modify the ester (e.g., replace methyl with ethyl) or chloro group to assess potency changes. Use docking studies to predict interactions with targets like tubulin or kinases .
Advanced: How can computational modeling optimize the design of derivatives with enhanced properties?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with PARP-1 or topoisomerase II).
- QSAR Models: Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data.
- Crystal Engineering: Predict packing motifs using Mercury software, leveraging hydrogen-bonding patterns from crystallographic data .
Basic: What are common challenges in purifying this compound?
Answer:
- Issue 1: Low solubility in polar solvents due to aromaticity. Use mixed solvents (e.g., DCM/methanol) for column chromatography.
- Issue 2: Byproducts from incomplete cyclization. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
- Solution: Recrystallize from hot ethanol to isolate high-purity crystals (>98%) .
Advanced: How does the compound’s solid-state stability relate to its hydrogen-bonding network?
Answer:
- Stability Analysis: Thermogravimetric analysis (TGA) shows decomposition >200°C. Hydrogen bonds (e.g., N-H···O) enhance thermal stability by reinforcing crystal packing.
- Storage: Store in airtight containers under inert gas to prevent hydrolysis of the ester group. Hygroscopicity is low due to limited polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
